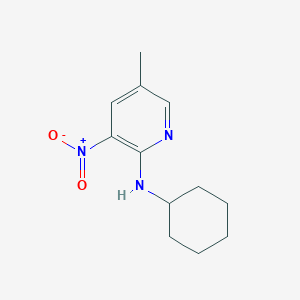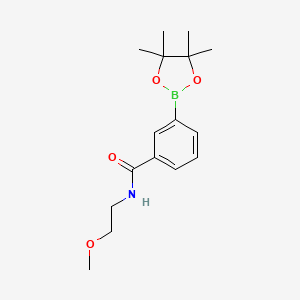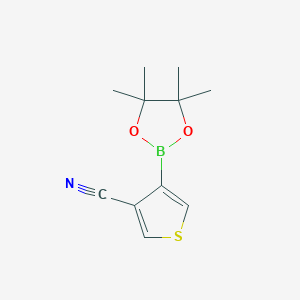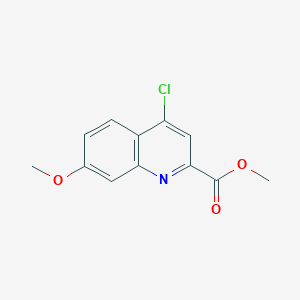![molecular formula C9H10Cl2N4 B1421371 [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 1221725-59-2](/img/structure/B1421371.png)
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
Descripción general
Descripción
“[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1221725-59-2 . It has a molecular weight of 245.11 . The IUPAC name for this compound is (1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN4.ClH/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14;/h1-4,6H,5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a derivative of [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride, was synthesized using a 1,3-dipolar cycloaddition reaction. Its structure was established through various spectroscopic methods (Aouine, El Hallaoui, & Alami, 2014).
- Another derivative, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, was synthesized and characterized by NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009).
Biological Activities
- A study on quinoline derivatives containing a 1,2,3-triazole moiety, which is structurally related to [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride, demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
- Novel 1,2,3-triazole derivatives were synthesized and evaluated for their in vitro antifungal activity against different Candida species. A halogen-substituted triazole derivative showed promising antifungal profiles (Lima-Neto et al., 2012).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[1-(2-chlorophenyl)triazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4.ClH/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14;/h1-4,6H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYAJDUBPXSFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2-[(Methylamino)sulfonyl]phenyl)boronic acid](/img/structure/B1421301.png)

![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)




![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421311.png)